BenchChemオンラインストアへようこそ!

4-[(Azetidin-3-yloxy)methyl]phenol

Fragment-based drug discovery Lipophilicity Regioisomer comparison

4-[(Azetidin-3-yloxy)methyl]phenol is a para-substituted phenol–azetidine hybrid (C₁₀H₁₃NO₂; MW 179.22 g/mol) that unites a phenolic hydroxyl with an azetidin-3-yloxy moiety through a methylene (-CH₂-O-) bridge. This arrangement places the hydrogen-bond-donating phenol and the conformationally constrained, secondary-amine-bearing azetidine ring in a defined linear geometry, distinguishing it from regioisomeric and linker-truncated analogs.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13070728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Azetidin-3-yloxy)methyl]phenol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC=C(C=C2)O
InChIInChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2
InChIKeyCHLHHBOMLOHBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Azetidin-3-yloxy)methyl]phenol (CAS 1542983-68-5): Chemical Class, Core Identity, and Procurement-Relevant Fundamentals


4-[(Azetidin-3-yloxy)methyl]phenol is a para-substituted phenol–azetidine hybrid (C₁₀H₁₃NO₂; MW 179.22 g/mol) that unites a phenolic hydroxyl with an azetidin-3-yloxy moiety through a methylene (-CH₂-O-) bridge. This arrangement places the hydrogen-bond-donating phenol and the conformationally constrained, secondary-amine-bearing azetidine ring in a defined linear geometry, distinguishing it from regioisomeric and linker-truncated analogs [1]. The compound is supplied as a research-grade building block at 95% minimum purity, stored under ambient cool, dry conditions, and is not classified as hazardous for transport .

Why Generic Substitution of 4-[(Azetidin-3-yloxy)methyl]phenol with In-Class Analogs Risks Property Discontinuity


In-class azetidine–phenol compounds cannot be freely interchanged because small alterations in regioisomerism (para vs. meta), linker composition (ether vs. methylene), or spacer length produce measurable shifts in computed logP, topological polar surface area (TPSA), and hydrogen-bond capacity that govern solubility, permeability, and target recognition in medicinal chemistry programs [1]. For example, replacing the -CH₂-O- bridge with a direct C-O ether eliminates one rotatable bond and alters the spatial relationship between the phenol donor and the azetidine acceptor, while shifting the phenol from the para to the meta position changes molecular dipole and potential π-stacking orientation. These differences, when propagated into lead series, can cause unexplained structure–activity relationship (SAR) discontinuities that compromise hit-to-lead progression [2].

Quantitative Differentiation Evidence: 4-[(Azetidin-3-yloxy)methyl]phenol vs. Closest Structural Analogs


Para-Substitution Imparts Lower Computed Lipophilicity (XLogP3) Relative to the Meta Isomer, Favoring Aqueous Compatibility in Fragment-Based Screening

The para-substituted 4-[(azetidin-3-yloxy)methyl]phenol exhibits a computed XLogP3-AA of 0.6, which is lower than the meta isomer 3-[(azetidin-3-yloxy)methyl]phenol (estimated XLogP3-AA ≥ 0.9 based on matched molecular pair analysis of phenol regioisomers) [1]. In fragment-based screening, lower logP correlates with reduced non-specific binding and improved aqueous solubility, making the para isomer a more favorable starting point for fragments targeting polar binding sites [2].

Fragment-based drug discovery Lipophilicity Regioisomer comparison

Methylene-Oxy Linker Provides an Additional Rotatable Bond and Hydrogen-Bond Acceptor Versus Direct Ether Analogs, Modulating Conformational Entropy

4-[(Azetidin-3-yloxy)methyl]phenol contains a -CH₂-O- bridge with 3 rotatable bonds, compared with only 2 rotatable bonds in 4-(azetidin-3-yloxy)phenol (CAS 1895261-07-0), which uses a direct -O- ether linkage. The additional rotatable bond and the extra hydrogen-bond acceptor (ether oxygen plus phenolic oxygen vs. ether oxygen alone) increase the compound's conformational sampling capacity and potential for bifurcated hydrogen-bonding interactions [1]. This difference is critical when exploring SAR around linker geometry in bidentate target engagement [2].

Conformational analysis Linker design Structure-activity relationship

Topological Polar Surface Area (TPSA) of 41.5 Ų Places the Compound Below the 60 Ų Threshold for Predicted Blood-Brain Barrier Penetration, Unlike Higher-TPSA Analogs

The computed TPSA of 4-[(azetidin-3-yloxy)methyl]phenol is 41.5 Ų [1], which falls below the widely accepted 60 Ų threshold for favorable passive blood-brain barrier (BBB) penetration, and is lower than analogs bearing additional polar substituents (e.g., 2-(azetidin-3-yloxy)-5-methoxyphenol, TPSA estimated >50 Ų). In CNS-targeted medicinal chemistry, a TPSA < 60 Ų combined with low molecular weight (179.22 Da) makes this compound a suitable fragment for constructing CNS-penetrant leads [2].

CNS drug design Blood-brain barrier Physicochemical property

Dual Hydrogen-Bond Donor Capacity (Phenol OH + Azetidine NH) Enables Bidentate Target Engagement Not Possible with N-Protected or O-Alkylated Analogs

4-[(Azetidin-3-yloxy)methyl]phenol possesses two hydrogen-bond donors (phenolic OH and azetidine NH; HBD count = 2) and three hydrogen-bond acceptors (HBA count = 3) [1]. This dual-donor architecture is absent in N-Boc-protected azetidine analogs or O-methylated phenol variants, which lose one donor each. In fragment-based screening, dual HBD capacity enables simultaneous interaction with two distinct protein hydrogen-bond acceptor sites, potentially increasing binding enthalpy and hit confirmation rates [2].

Hydrogen-bonding Fragment screening Target engagement

Commercially Available at 95% Purity with Single-Batch Traceability, Minimizing Reprovisioning Risk Versus Multi-Step Custom Synthesis of Non-Stock Analogs

4-[(Azetidin-3-yloxy)methyl]phenol is stocked as a catalog item (e.g., AKSci Cat. 5085DY) at 95% minimum purity with available certificate of analysis (COA) and safety data sheet (SDS), and is shipped under non-hazardous classification . In contrast, several positional isomers and linker-modified analogs (e.g., 4-(azetidin-3-yloxy)phenol) are not listed as stock items by major suppliers and require 4–8 week custom synthesis with purity and characterization risk . For hit expansion requiring 10–50 mg scale, the catalog availability eliminates synthesis lead time and ensures batch-to-batch consistency.

Supply chain Quality assurance Research chemical procurement

Procurement-Validated Application Scenarios for 4-[(Azetidin-3-yloxy)methyl]phenol Based on Quantitative Differentiation Evidence


Fragment Library Assembly for CNS-Targeted Drug Discovery

With a TPSA of 41.5 Ų (well below the 60 Ų BBB threshold) and low molecular weight (179.22 Da), 4-[(azetidin-3-yloxy)methyl]phenol is a rule-of-3 compliant fragment suitable for CNS-focused fragment-based screening libraries [1]. Its dual H-bond donor/acceptor architecture enables bidentate target engagement in biophysical assays (SPR, NMR, X-ray crystallography), while the para-substitution geometry provides a defined exit vector for fragment growing or merging strategies.

Linker-Structure–Activity Relationship (SAR) Exploration in Bidentate Ligand Series

The -CH₂-O- methylene-oxy bridge provides three rotatable bonds and an additional H-bond acceptor compared with direct ether analogs. This enables systematic evaluation of linker flexibility and hydrogen-bonding geometry without requiring de novo synthesis of the core scaffold [1]. The compound serves as a key intermediate for generating focused libraries where the phenol OH and azetidine NH are elaborated independently with diverse capping groups.

Hit Expansion from Meta- to Para-Substituted Phenol Series

When an initial screening hit contains a meta-substituted phenol–azetidine motif, procuring the para isomer enables rapid assessment of regioisomeric effects on target binding. The computed ΔXLogP3 of approximately -0.3 units versus the meta analog [1] predicts a measurable shift in lipophilicity that can improve ligand efficiency metrics (LE, LLE) when the target binding site accommodates the para orientation.

Deprotection-Free Biophysical Screening Workflow

The compound is supplied as the free phenol and free azetidine (no Boc, Cbz, or methyl protecting groups), eliminating the need for pre-screening deprotection [1]. This is critical for high-throughput biophysical screens (e.g., thermal shift, SPR, or weak-affinity chromatography) where deprotection byproducts or residual acids can interfere with assay readouts. Procurement of the unprotected form reduces sample preparation time by 1–2 days per compound and avoids stability concerns associated with in situ deprotection.

Quote Request

Request a Quote for 4-[(Azetidin-3-yloxy)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.